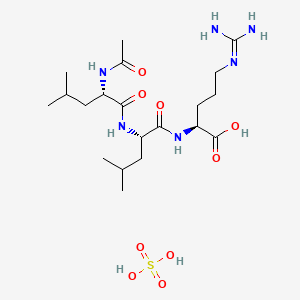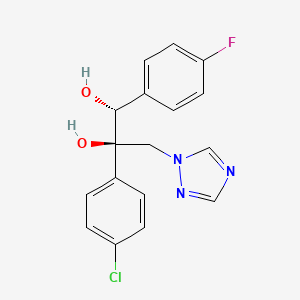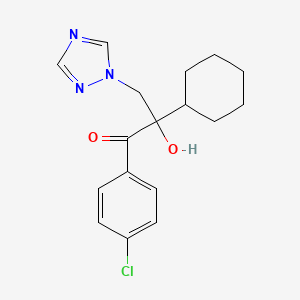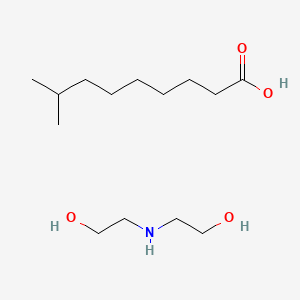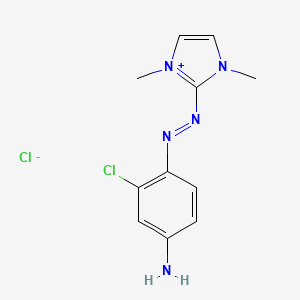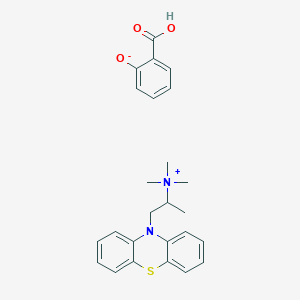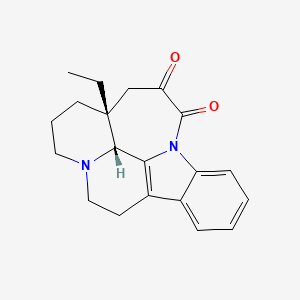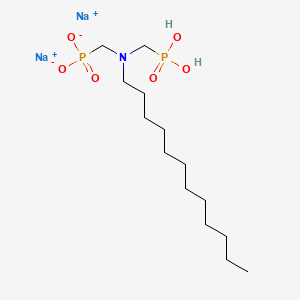
Disodium dihydrogen ((dodecylimino)bis(methylene))bisphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium dihydrogen ((dodecylimino)bis(methylene))bisphosphonate is a chemical compound with the molecular formula C14H31NNa2O6P2. It is a bisphosphonate derivative, which means it contains two phosphonate groups. Bisphosphonates are known for their ability to inhibit bone resorption, making them valuable in medical applications such as the treatment of osteoporosis and other bone-related diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium dihydrogen ((dodecylimino)bis(methylene))bisphosphonate typically involves the reaction of dodecylamine with formaldehyde and phosphorous acid. The reaction is carried out under controlled conditions to ensure the formation of the desired bisphosphonate structure. The process involves the following steps:
Reaction of Dodecylamine with Formaldehyde: Dodecylamine is reacted with formaldehyde in an aqueous medium to form a Schiff base.
Addition of Phosphorous Acid: Phosphorous acid is then added to the reaction mixture, leading to the formation of the bisphosphonate compound.
Neutralization: The reaction mixture is neutralized with sodium hydroxide to obtain the disodium salt of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified through crystallization or other suitable methods .
Chemical Reactions Analysis
Types of Reactions
Disodium dihydrogen ((dodecylimino)bis(methylene))bisphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized phosphonate derivatives, while reduction may result in the formation of reduced amine derivatives .
Scientific Research Applications
Disodium dihydrogen ((dodecylimino)bis(methylene))bisphosphonate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: As a bisphosphonate, it is investigated for its potential use in treating bone-related diseases such as osteoporosis and Paget’s disease.
Mechanism of Action
The mechanism of action of disodium dihydrogen ((dodecylimino)bis(methylene))bisphosphonate involves its interaction with hydroxyapatite binding sites on bone surfaces. The compound inhibits osteoclastic bone resorption by impairing the ability of osteoclasts to adhere to the bone surface and produce the protons necessary for bone resorption. This leads to a decrease in bone resorption and an overall beneficial effect on bone density .
Comparison with Similar Compounds
Similar Compounds
Alendronate: Another bisphosphonate used in the treatment of osteoporosis.
Ibandronate: Known for its use in preventing bone fractures in patients with metastatic bone disease.
Zoledronic Acid: A potent bisphosphonate used in treating hypercalcemia of malignancy.
Uniqueness
Disodium dihydrogen ((dodecylimino)bis(methylene))bisphosphonate is unique due to its specific molecular structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
94087-52-2 |
|---|---|
Molecular Formula |
C14H31NNa2O6P2 |
Molecular Weight |
417.33 g/mol |
IUPAC Name |
disodium;[dodecyl(phosphonatomethyl)amino]methylphosphonic acid |
InChI |
InChI=1S/C14H33NO6P2.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-15(13-22(16,17)18)14-23(19,20)21;;/h2-14H2,1H3,(H2,16,17,18)(H2,19,20,21);;/q;2*+1/p-2 |
InChI Key |
UOEAAHDDFGCGEC-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCCN(CP(=O)(O)O)CP(=O)([O-])[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


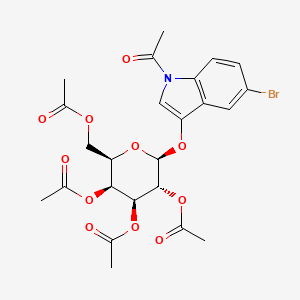
![2-(2-Aminoethyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B12682026.png)
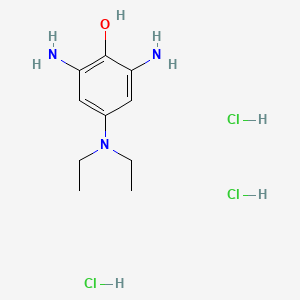
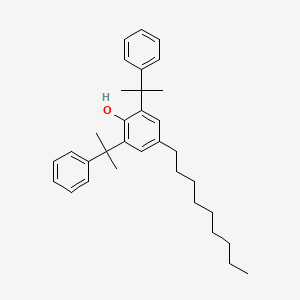
![(E)-[1-(2,5-dimethoxyphenyl)-1-oxopropan-2-ylidene]-hydroxyazanium;chloride](/img/structure/B12682054.png)
